Product packaging for Cyclohexyl(phenyl)methanol(Cat. No.:CAS No. 945-49-3)

Cyclohexyl(phenyl)methanol

Cat. No.: B1583271
CAS No.: 945-49-3
M. Wt: 190.28 g/mol
InChI Key: QDYKZBKCLHBUHU-UHFFFAOYSA-N
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Description

Significance of Secondary Alcohols in Advanced Synthetic Methodologies

Secondary alcohols are a crucial class of organic compounds defined by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms. nih.gov This structural feature makes them highly versatile and valuable intermediates in organic synthesis. nih.gov Their significance stems from their ability to be readily transformed into other functional groups, most notably through oxidation to produce ketones. nih.gov Ketones themselves are pivotal precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. nih.gov

The conversion of secondary alcohols to ketones is a foundational reaction in organic synthesis, enabling chemists to build molecular complexity. nih.gov Furthermore, secondary alcohols can participate in a variety of other transformations, such as substitution and elimination reactions, which are fundamental to constructing the carbon skeletons of intricate target molecules. The development of stereoselective methods for synthesizing chiral secondary alcohols has been particularly impactful, as the specific three-dimensional arrangement of atoms is often critical in biologically active molecules. nih.gov The biocatalytic reduction of ketones to produce enantiopure secondary alcohols, for instance, represents a significant advancement in green chemistry and pharmaceutical manufacturing. nih.govresearchgate.net

The Unique Steric and Electronic Environment of Cyclohexyl(phenyl)methanol

The chemical behavior of this compound is profoundly influenced by the distinct properties of its two substituents: the cyclohexyl group and the phenyl group.

Steric Effects:

The cyclohexyl group is a bulky, non-planar, alicyclic substituent that introduces significant steric hindrance around the alcohol's carbinol center. nih.gov This steric bulk can influence reaction kinetics, potentially slowing down reactions but also enhancing selectivity in certain chemical transformations. The phenyl group, while planar, is also considered a sterically demanding substituent. stackexchange.comechemi.com The A-value, a measure of steric bulk, is approximately 2.2 kcal/mol for a cyclohexyl group and 3.0 kcal/mol for a phenyl group, indicating the phenyl group's greater steric demand in certain conformations. stackexchange.com The flexible chair conformation of the cyclohexyl ring, combined with the rigid phenyl ring, creates a complex and dynamic three-dimensional space that dictates how the molecule interacts with reagents and catalysts.

Electronic Effects:

The phenyl group imparts unique electronic characteristics to the molecule. It is generally considered to be inductively withdrawing (-I) due to the higher electronegativity of its sp² hybridized carbon atoms compared to the sp³ carbons of the cyclohexyl group. wikipedia.org However, it can also act as a resonance donating group (+M) because its π-electron system can donate electron density when conjugated with an appropriate functional group. wikipedia.org This dual nature influences the reactivity of the adjacent hydroxyl group. The phenyl group is also hydrophobic and resists both oxidation and reduction. wikipedia.org This combination of steric bulk and complex electronic effects makes this compound a fascinating substrate for studying reaction mechanisms and developing selective synthetic methods. nih.gov

Historical Context of Related Aryl- and Cycloalkylmethanol Chemistry

The synthesis of aryl- and cycloalkylmethanols is rooted in some of the most fundamental reactions in organic chemistry. A primary historical route to such compounds involves the use of Grignard reagents, discovered by François Auguste Victor Grignard in 1900. wikipedia.orgallen.in This Nobel Prize-winning reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. numberanalytics.com For example, the reaction of a phenylmagnesium halide with cyclohexanecarboxaldehyde (B41370) or a cyclohexylmagnesium halide with benzaldehyde (B42025) would yield this compound. allen.in This method has been a cornerstone of carbon-carbon bond formation for over a century. wikipedia.org

Another historically significant method for preparing the precursors to these alcohols is the Friedel-Crafts acylation, developed in 1877. sigmaaldrich.com This reaction is a classic method for synthesizing aryl ketones by reacting an aromatic compound, such as benzene (B151609), with an acyl chloride, like cyclohexanecarbonyl chloride, in the presence of a Lewis acid catalyst. sigmaaldrich.comgoogle.com The resulting cyclohexyl phenyl ketone can then be reduced to form this compound. ontosight.ai

More recently, the field has seen significant advances with the advent of biocatalysis. The use of enzymes, particularly ketoreductases from sources like baker's yeast or specific bacterial strains, for the asymmetric reduction of ketones has become a powerful tool. nih.govacs.org This approach offers high enantioselectivity under mild, environmentally friendly conditions, representing a modern evolution in the synthesis of chiral alcohols like (S)-cyclohexyl(phenyl)methanol. nih.govmdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 945-49-3 nih.gov
Molecular Formula C₁₃H₁₈O nih.gov
Molecular Weight 190.28 g/mol nih.gov
Appearance Solid chemsrc.com
Melting Point 48 - 50 °C chemsrc.com

| Solubility | Soluble in common organic solvents like ethanol, chloroform (B151607), and ether. | ontosight.aisolubilityofthings.com |

Table 2: Spectroscopic Data for this compound

Spectrum Type Data Reference(s)
¹H NMR (CDCl₃) δ 0.85–2.10 (m, 12H, cyclohexyl), 4.37 (m, 1H, -OH), 7.20–7.40 (m, 5H, phenyl)
¹³C NMR (CDCl₃) Peaks at δ 26.0–143.6 confirm alicyclic and aromatic carbons.

| Infrared (IR) | Confirms presence of hydroxyl (-OH) and aromatic C-H stretches. | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B1583271 Cyclohexyl(phenyl)methanol CAS No. 945-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYKZBKCLHBUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872858
Record name Cyclohexyl(phenyl)methanol
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-49-3
Record name α-Cyclohexylbenzenemethanol
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Record name Methanol, cyclohexylphenyl-
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Record name Cyclohexyl(phenyl)methanol
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Synthetic Pathways and Methodological Advancements for Cyclohexyl Phenyl Methanol

Established Synthetic Routes and Their Mechanistic Underpinnings

The synthesis of cyclohexyl(phenyl)methanol is predominantly achieved through two well-established pathways: Grignard reactions and a multi-step synthesis originating from cyclohexanecarbonyl chloride and benzene (B151609).

Grignard Reactions Utilizing Cyclohexyl(phenyl)methanone Precursors

A common and effective method for synthesizing this compound involves the use of a Grignard reagent. chegg.com This reaction typically employs cyclohexyl(phenyl)methanone as a precursor, which then reacts with an organometallic reagent. The fundamental mechanism is a nucleophilic addition where the Grignard reagent, acting as a carbanion nucleophile, attacks the electrophilic carbonyl carbon of the ketone. numberanalytics.comlibretexts.orglibretexts.org This process forms a tetrahedral intermediate, which is subsequently protonated during workup to yield the final tertiary alcohol. numberanalytics.comlibretexts.org

Optimizing the conditions of the Grignard reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include stoichiometry, temperature, and reaction time. numberanalytics.com

Stoichiometry: The molar ratio of the Grignard reagent to the ketone precursor is a critical factor. Using an excess of the Grignard reagent can help drive the reaction to completion, but can also lead to unwanted side reactions.

Temperature: Grignard reactions are often conducted at low to moderate temperatures, typically ranging from -78°C to 0°C. numberanalytics.com Lower temperatures can help to control the exothermicity of the reaction and minimize the formation of byproducts.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. numberanalytics.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Solvent: The choice of solvent is also important, with diethyl ether and tetrahydrofuran (B95107) (THF) being commonly used. numberanalytics.com More recently, cyclopentyl methyl ether (CPME) has been explored as a viable alternative. d-nb.inforesearchgate.net

ParameterRecommended ConditionsImpact on Reaction
Stoichiometry Slight excess of Grignard reagentDrives reaction to completion
Temperature -78°C to 0°CMinimizes side reactions
Solvent Diethyl ether, THF, CPMEInfluences reagent stability and reactivity
Reaction Time Monitored for completionEnsures maximum conversion

Organometallic reagents, particularly Grignard reagents (RMgX), are central to this synthetic route. libretexts.org They function as potent nucleophiles due to the polarized carbon-magnesium bond, which imparts a carbanionic character to the organic group. libretexts.orglibretexts.org In the synthesis of this compound, a Grignard reagent such as phenylmagnesium bromide can react with cyclohexyl(phenyl)methanone. chegg.com The nucleophilic phenyl group attacks the carbonyl carbon, leading to the formation of the desired tertiary alcohol after an acidic workup. libretexts.org The reactivity of the Grignard reagent can be influenced by the choice of the halogen (I > Br > Cl) and the solvent used.

Multi-Step Synthesis from Cyclohexanecarbonyl Chloride and Benzene

An alternative pathway to this compound begins with more fundamental starting materials, cyclohexanecarbonyl chloride and benzene. This multi-step process involves the formation of key intermediates.

This process can begin with the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, catalyzed by a Lewis acid like aluminum chloride, to produce phenyl cyclohexyl ketone. gauthmath.comgoogle.com

A foundational step in a longer synthetic route involves the creation of a cyclohexene (B86901) ring structure. The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is employed for this purpose. iitk.ac.inopenstax.org Specifically, the reaction between a conjugated diene, such as 1,3-butadiene, and a dienophile, like acrylic acid, yields 3-cyclohexene-1-carboxylic acid. google.com This [4+2] cycloaddition reaction is highly stereospecific and can be carried out under thermal conditions or with Lewis acid catalysis to improve reaction rates and selectivity. iitk.ac.in The reaction is typically performed in a solvent like toluene (B28343) or xylene at temperatures ranging from room temperature to 200 °C. google.com

ReactantsProductReaction Type
1,3-Butadiene & Acrylic Acid3-Cyclohexene-1-carboxylic acidDiels-Alder Reaction

Following the formation of 3-cyclohexene-1-carboxylic acid, the next step is the saturation of the carbon-carbon double bond within the cyclohexene ring. This is achieved through catalytic hydrogenation. google.com The process involves reacting the unsaturated acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. google.com The hydrogenation is typically carried out in a solvent like ethanol, methanol (B129727), or toluene under a hydrogen pressure of 10 to 150 psi and at temperatures from room temperature to 150 °C. google.com This reduction step yields cyclohexanecarboxylic acid, a key intermediate that can then be converted to cyclohexanecarbonyl chloride and subsequently used in a Friedel-Crafts reaction as described previously. google.comwikipedia.org

Starting MaterialReagentsProduct
3-Cyclohexene-1-carboxylic acidH₂, Pd/C or Pt catalystCyclohexanecarboxylic acid
Chlorination to Cyclohexanecarbonyl Chloride

The synthesis of the precursor ketone for this compound production begins with the conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride. This transformation is typically achieved through chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride. The reaction involving thionyl chloride is common, proceeding under reflux conditions to yield cyclohexanecarbonyl chloride with reported yields as high as 78%. In some procedures, this reaction can achieve a conversion rate of over 99%. chemicalbook.com The process involves heating the carboxylic acid with the chlorinating agent, often in an anhydrous solvent like benzene or dichloromethane. chemicalbook.com

Friedel-Crafts Acylation for Cyclohexyl Phenyl Ketone Synthesis

Following its synthesis, cyclohexanecarbonyl chloride is used as an acylating agent in a Friedel-Crafts acylation reaction with benzene to produce cyclohexyl phenyl ketone. google.com This classic electrophilic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum trichloride (B1173362) (AlCl₃). chemguide.co.ukyoutube.com The reaction is generally performed by adding the acyl chloride to a mixture of benzene and the catalyst. chemguide.co.uk This method allows for the direct attachment of the cyclohexylcarbonyl group to the benzene ring, forming the ketone precursor necessary for the subsequent reduction to this compound. google.comchemguide.co.uk Industrial processes have been developed where the chlorination and Friedel-Crafts acylation steps are performed sequentially in the same reactor without intermediate purification, enhancing efficiency. google.com

Asymmetric Synthesis and Enantioselective Methodologies

The production of enantiomerically pure this compound is of significant interest, driving the development of specialized asymmetric synthesis methods. Biocatalysis has emerged as a powerful and environmentally friendly approach for this purpose.

Biocatalytic Approaches for Chiral this compound Production

Whole-cell biocatalysts are increasingly utilized for the asymmetric reduction of prochiral ketones to valuable chiral alcohols. researchgate.nettandfonline.com This green chemistry approach often provides high enantioselectivity under mild reaction conditions. tandfonline.com

Research has identified the whole-cell biocatalyst Lactobacillus paracasei BD101 as particularly effective for the asymmetric reduction of cyclohexyl(phenyl)methanone. nih.govevitachem.com In screening studies involving multiple bacterial strains, L. paracasei BD101 was found to be the most successful biocatalyst for converting the bulky ketone substrate into the corresponding (S)-cyclohexyl(phenyl)methanol. nih.govmdpi.com The successful application of this biocatalyst marks a significant advancement, as the biocatalytic reduction of this specific bulky-bulky ketone is considered rare. researchgate.net

The bioreduction of cyclohexyl(phenyl)methanone using Lactobacillus paracasei BD101 demonstrates exceptional performance in terms of both chemical yield and stereoselectivity. nih.gov Systematic optimization of the reaction conditions led to the achievement of high conversion and enantioselectivity. nih.gov This biocatalytic method produces (S)-cyclohexyl(phenyl)methanol with a high yield and an outstanding enantiomeric excess. nih.gov

Table 1: Asymmetric Reduction Performance of L. paracasei BD101

ProductYieldEnantiomeric Excess (ee)
(S)-cyclohexyl(phenyl)methanol92% nih.gov>99% nih.gov

The utility of Lactobacillus paracasei BD101 has been successfully demonstrated beyond analytical scales. nih.gov A preparative scale synthesis was conducted to produce a significant quantity of the chiral alcohol, confirming the method's efficiency and scalability. researchgate.netnih.gov This study represents the first reported instance of synthesizing (S)-cyclohexyl(phenyl)methanol on a preparative scale using the L. paracasei BD101 biocatalyst. researchgate.netnih.gov

Table 2: Preparative Scale Synthesis Results

ProductTotal Amount ProducedEnantiomeric Purity
(S)-cyclohexyl(phenyl)methanol5.602 g researchgate.netnih.gov>99% ee researchgate.netnih.gov
Utilization of Lactobacillus paracasei BD101 for Asymmetric Reduction of Cyclohexyl(phenyl)methanone

Chemo-Catalytic Asymmetric Reduction Strategies

Derivatization Strategies Post-Synthesis

Once this compound is synthesized, its hydroxyl group can be chemically modified to create various derivatives with potentially new properties and applications.

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that allows for a variety of chemical transformations. These reactions include oxidation, substitution, and esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.

Esterification/Acetylation: The hydroxyl group can react with carboxylic acids or their derivatives, like acetic anhydride, to form esters. rsc.org The efficiency of such reactions can be influenced by the reaction conditions and the presence of other reactive species. rsc.org

These derivatization reactions expand the chemical space accessible from this compound, enabling its use as a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group like a tosylate. pearson.com This allows for the introduction of a wide range of nucleophiles at the benzylic position.

For instance, the reaction of this compound with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) results in the formation of α-bromo cyclohexyl phenyl ketone, demonstrating a substitution reaction coupled with oxidation. iau.ir The hydroxyl group can also be replaced by other nucleophiles, a common strategy in the synthesis of more complex molecules. The reactivity in these SN1 or SN2 reactions is influenced by steric hindrance from the cyclohexyl and phenyl groups.

Reactant Reagent(s) Product Yield Reference
This compoundHBr, H₂O₂α-Bromo cyclohexyl phenyl ketone99% iau.ir
ChloromethylcyclohexaneNaOHCyclohexylmethanolNot specified vedantu.com

This table showcases examples of nucleophilic substitution reactions involving cyclohexylmethanol derivatives.

Esterification Reactions

Esterification of this compound involves the reaction of its hydroxyl group with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. This reaction is a fundamental transformation for producing esters, which have broad applications.

Studies on the acid-catalyzed esterification of related phenyl- and cyclohexyl-substituted aliphatic acids in methanol have provided insights into the kinetic aspects of such reactions. acs.orgacs.org The steric bulk of the cyclohexyl and phenyl groups can influence the rate of esterification.

Alcohol Acid/Derivative Catalyst Product Reference
Cyclohexyl-substituted aliphatic alcoholsCarboxylic acidsAcidCyclohexyl-substituted esters acs.orgacs.org
Phenyl-substituted aliphatic alcoholsCarboxylic acidsAcidPhenyl-substituted esters acs.orgacs.org

This table provides generalized examples of esterification reactions based on related studies.

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone. rsc.org Various oxidizing agents can be employed for this transformation. A notable method involves the use of 1-hydroxycyclohexyl phenyl ketone under strongly basic conditions (sodium tert-butoxide) to achieve the oxidation of primary alcohols and aldehydes, highlighting the utility of related ketone structures in oxidation processes. researchgate.net Another approach describes the oxidation of cyclohexylphenylmethane to cyclohexyl phenyl ketone using an oxidant in the presence of an oxidation catalyst. google.com

Substrate Oxidizing Agent/System Product Reference
This compoundNot specifiedCyclohexyl(phenyl)methanone rsc.org
CyclohexylphenylmethaneOxidant/CatalystCyclohexyl phenyl ketone google.com
Primary Alcohols/Aldehydes1-Hydroxycyclohexyl phenyl ketone/NaOtBuCarboxylic Acids researchgate.net

This table summarizes different oxidation reactions related to this compound and its precursors.

Synthesis of Halogenated Derivatives (e.g., α-Bromo cyclohexyl phenyl ketone)

Halogenated derivatives of cyclohexyl phenyl ketone, particularly α-haloketones, are valuable synthetic intermediates due to their enhanced reactivity. nih.gov

Bromination Mechanisms and Conditions

The α-bromination of cyclohexyl phenyl ketone can be achieved using various brominating agents. One method involves the reaction of cyclohexyl phenyl ketone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium (B1175870) acetate, affording the corresponding α-bromo ketone in a 70% yield. iau.ir Another effective method is the direct treatment of this compound with a mixture of hydrobromic acid and hydrogen peroxide, which yields α-bromo cyclohexyl phenyl ketone in a nearly quantitative yield. iau.ir

Acid-catalyzed bromination of ketones proceeds through an enol intermediate. chemtube3d.com The enol form attacks the bromine molecule, leading to the α-brominated product. chemtube3d.com In basic solutions, halogenation can occur multiple times due to the increased acidity of the remaining α-hydrogens after the first halogenation. wikipedia.org

Starting Material Brominating Agent(s) Product Yield Reference
Cyclohexyl phenyl ketoneNBS, NH₄OAcα-Bromo cyclohexyl phenyl ketone70% iau.ir
This compoundHBr, H₂O₂α-Bromo cyclohexyl phenyl ketone99% iau.ir

This table details specific methods for the synthesis of α-Bromo cyclohexyl phenyl ketone.

Reactivity of Halogenated Intermediates

α-Haloketones are highly reactive electrophiles at multiple sites. nih.gov Nucleophiles can attack the carbonyl carbon, the α-carbon bearing the halogen, or the halogen atom itself. nih.gov The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov

These halogenated intermediates are precursors to a variety of heterocyclic compounds. wikipedia.org For example, they can react with amines. When α-bromo cyclohexyl phenyl ketone is treated with aliphatic or aromatic amines, the reaction outcome depends on the temperature, leading to either elimination of HBr or condensation products. iau.ir At controlled low temperatures, reaction with liquid methylamine (B109427) can yield an α-hydroxy imine derivative. iau.ir

The reactivity of α-haloketones is also exploited in reactions like the Favorskii rearrangement, where a base abstracts an acidic α-hydrogen, leading to a cyclopropanone (B1606653) intermediate that can be opened by a nucleophile. wikipedia.org

Advanced Spectroscopic and Computational Characterization of Cyclohexyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cyclohexyl(phenyl)methanol, offering detailed insights into its proton and carbon environments.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons present in the molecule. rsc.org The protons of the cyclohexyl group typically appear as a complex multiplet in the upfield region, generally between δ 0.85 and 2.10 ppm. This complexity arises from the various axial and equatorial protons in the chair conformation of the cyclohexane (B81311) ring and their respective spin-spin couplings.

The five protons of the phenyl group resonate in the aromatic region, usually observed as a multiplet between δ 7.20 and 7.40 ppm. The methine proton (the hydrogen attached to the carbon bearing the hydroxyl group and the two rings) presents a characteristic signal. For instance, in one study, this proton appeared as a doublet at δ 4.35 ppm with a coupling constant (J) of 7.2 Hz. d-nb.info Another report places this carbinol proton's multiplet around 4.5 ppm, confirming the attachment of both the cyclohexyl and phenyl substituents to this central carbon. The hydroxyl (-OH) proton itself is often seen as a broad singlet, a characteristic feature of exchangeable protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl Protons 0.85 - 2.10 Multiplet
Phenyl Protons 7.20 - 7.40 Multiplet
Methine Proton (-CHOH) ~4.35 - 4.5 Doublet / Multiplet

Note: Chemical shifts are typically referenced to a residual solvent peak. rsc.org

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aromatic carbons of the phenyl group typically resonate in the range of δ 125 to 140 ppm. The carbons of the cyclohexyl ring appear in the aliphatic region, generally between δ 25 and 35 ppm.

A particularly diagnostic signal is that of the carbinol carbon (the carbon atom bonded to the hydroxyl group, the phenyl group, and the cyclohexyl group), which is deshielded by the electronegative oxygen atom and appears further downfield, around δ 75 to 80 ppm. The full range of carbon signals, from approximately δ 26.0 to 143.6, confirms the presence of both the alicyclic and aromatic carbon frameworks within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Cyclohexyl Carbons 25 - 35
Carbinol Carbon (-COH) 75 - 80

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is instrumental in determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 190, which corresponds to its molecular weight. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of a hydroxyl group (-OH), resulting in a fragment ion at m/z 173. Another characteristic fragmentation involves the loss of the cyclohexyl group, leading to a prominent peak. A base peak is often observed at m/z 107, and another significant peak at m/z 79. nih.govnih.gov The formation of the tropylium (B1234903) ion at m/z 91 is a characteristic fragmentation pattern for many benzyl (B1604629) alcohol derivatives.

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
190 [M]⁺ (Molecular Ion)
173 [M - OH]⁺
107 [C₇H₇O]⁺ / [C₈H₁₁]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. wordpress.com The most prominent and characteristic absorption is a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.orgresearchgate.net This broadening is a result of intermolecular hydrogen bonding.

The spectrum also displays absorptions corresponding to C-H stretching vibrations. Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring are observed at slightly lower frequencies, between 2800 and 3000 cm⁻¹. The aromatic carbon-carbon (C=C) stretching vibrations of the phenyl ring give rise to multiple bands in the fingerprint region, from 1450 to 1600 cm⁻¹. A strong C-O stretching absorption can also be observed. wordpress.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type
Hydroxyl (-OH) 3200 - 3600 O-H Stretch (broad)
Aromatic C-H 3000 - 3100 C-H Stretch
Aliphatic C-H 2800 - 3000 C-H Stretch
Aromatic C=C 1450 - 1600 C=C Stretch

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and detecting any potential impurities.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both separating and identifying the components of a sample, making it ideal for purity assessment. jmchemsci.com In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the column's stationary phase. nih.govmdpi.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. nih.govmdpi.com This technique can confirm the identity of the main peak as this compound and can detect and identify any impurities present, even at low levels. nih.gov Purity levels are often determined to be greater than 95%.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation and quantification of enantiomers of chiral compounds such as this compound. To determine the enantiomeric excess (ee), a chiral stationary phase (CSP) is employed. The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times (tʀ) and allowing for their separation.

The selection of the CSP and the mobile phase is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H), are commonly used for this class of compounds. wiley-vch.deamazonaws.com The mobile phase typically consists of a nonpolar solvent like hexane (B92381) or cyclohexane mixed with a polar modifier, most often an alcohol such as 2-propanol. wiley-vch.deamazonaws.com The ratio of these solvents is optimized to control the retention and resolution of the enantiomers. For instance, research on the asymmetric reduction of cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol utilized HPLC to confirm an enantiomeric excess greater than 99%. The determination of ee for related chiral alcohols has been successfully demonstrated using specific HPLC conditions, which serve as a reference for method development for this compound. wiley-vch.deamazonaws.com

Table 1: Representative HPLC Conditions for Chiral Alcohol Enantiomeric Separation This table presents typical parameters used for the chiral separation of compounds structurally similar to this compound, as documented in scientific literature.

Parameter Value/Description Source(s)
Column Chiralcel OD-H wiley-vch.deamazonaws.com
Mobile Phase Cyclohexane / 2-propanol mixtures (e.g., 99.5:0.5, 96:4, 95:5) wiley-vch.de
Flow Rate 0.7 - 1.0 mL/min wiley-vch.deamazonaws.com
Detection UV Detector wiley-vch.de

| Typical Retention Times | Minor Enantiomer: 7.4 min; Major Enantiomer: 15.9 min (example values) | wiley-vch.de |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into the molecular properties and reactivity of this compound that are often difficult to probe experimentally. Theoretical methods are crucial for understanding its conformational landscape, reaction dynamics, and non-covalent interactions.

Density Functional Theory (DFT) has become a standard tool for elucidating complex chemical reaction mechanisms. researchgate.net For molecules like this compound, DFT calculations, often using functionals like B3LYP or M06-2X, can model reaction pathways and identify the geometry and energy of transition states. researchgate.net This approach is used to investigate reactions such as oxidation, esterification, or degradation. researchgate.net For example, in the study of the aquathermolysis of related cyclohexyl phenyl compounds, DFT calculations showed that the heterolytic cleavage of the bond between the cyclohexyl ring and the adjacent heteroatom is a key step, proceeding through a cyclohexyl carbocation intermediate. researchgate.net By mapping the potential energy surface, DFT can predict the activation energy barriers, thereby rationalizing how reaction conditions or catalysts can influence the reaction outcome. researchgate.netlookchem.com

The conformational flexibility of this compound, arising from the interplay between the rigid, planar phenyl group and the flexible, non-planar cyclohexyl group, creates a complex energetic landscape. The analysis of vibrational modes, both experimentally through techniques like Fourier Transform Infrared (FTIR) spectroscopy in supersonic jets and computationally via DFT, is a powerful method to determine the preferred conformations of the molecule. researchgate.netacs.orgnih.gov

Computational studies on analogous molecules like cyclohexylmethanol reveal that the conformational preferences are governed by a delicate balance of steric hindrance and weak intramolecular forces, including London dispersion. researchgate.netacs.orgnih.gov DFT calculations can predict the vibrational frequencies associated with each stable conformer. By comparing these theoretical spectra with experimental jet-FTIR or Raman spectra, researchers can identify the specific conformations present under the experimental conditions. researchgate.netnih.gov Such analyses show that the most stable conformers adopt orientations that minimize steric clashes while maximizing favorable intramolecular interactions.

While hydrogen bonding is the primary force driving the aggregation of alcohols, London dispersion (LD) forces play a crucial and sometimes decisive role, especially in molecules with large nonpolar groups like this compound. researchgate.netacs.org Studies on the hydrogen-bonded dimers of benzyl alcohol and cyclohexylmethanol have shown that a variety of LD effects arise from the interacting carbon frameworks. acs.orgnih.gov These forces can either cooperate with or compete against the hydrogen bonds. researchgate.net

To accurately model these systems, it is essential to use computational methods that properly account for dispersion, such as the B3LYP-D3 functional. acs.orgnih.gov Theoretical investigations have revealed that in some dimer conformations, a perfect hydrogen bond geometry is sacrificed to optimize stabilizing σ-π or other dispersion interactions between the phenyl and cyclohexyl groups. researchgate.netacs.org In other cases, dispersion interactions are not maximized because doing so would significantly weaken the primary hydrogen bond, illustrating a complex interplay of forces. researchgate.netacs.orgnih.gov This balance is key to understanding the structure and stability of molecular clusters in the gas phase.

The stability of reaction intermediates is a critical factor that dictates the feasibility and pathway of a chemical transformation. DFT calculations are highly effective at predicting the relative stabilities of transient species such as carbocations, which may form during reactions involving this compound. For instance, in acid-catalyzed reactions or aquathermolysis, heterolytic cleavage of the C-O bond could potentially generate a cyclohexyl carbocation. researchgate.net Computational models can calculate the energy of such intermediates, helping to rationalize experimental observations. Theoretical studies on related systems have shown that cyclohexyl carbocations are viable intermediates that can subsequently rearrange. researchgate.net These computational predictions allow for a comparison between the stability of different potential intermediates, such as a cyclohexyl cation versus a phenyl cation, providing a rationale for why certain reaction pathways are favored over others.

Table 2: Summary of Computational Methods and Applications

Computational Method Application in Studying this compound Key Findings / Insights Source(s)
Density Functional Theory (DFT) (e.g., B3LYP) Prediction of reaction pathways and transition states. Elucidates mechanisms like heterolytic bond cleavage and predicts activation energies. researchgate.netresearchgate.net
Vibrational Mode Analysis (DFT combined with FTIR/Raman) Determination of stable molecular conformations. Identifies preferred geometries by matching calculated vibrational frequencies with experimental spectra. researchgate.netacs.orgnih.gov
Dispersion-Corrected DFT (e.g., B3LYP-D3) Analysis of non-covalent interactions in molecular aggregates. Reveals the significant role of London dispersion in competing with and influencing hydrogen bonding in dimers. researchgate.netacs.orgnih.gov

| DFT Energy Calculations | Prediction of the relative stability of reaction intermediates. | Quantifies the stability of transient species like carbocations, explaining observed reaction outcomes. | researchgate.net |

Reactivity and Reaction Mechanisms of Cyclohexyl Phenyl Methanol

Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl (-OH) group is the primary site of reactivity in cyclohexyl(phenyl)methanol, participating in a variety of chemical reactions. Its behavior is dictated by the nucleophilic character of the oxygen atom and the ability of the hydrogen atom to engage in hydrogen bonding.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers, a fundamental step in many organic reactions. For instance, in the presence of a suitable acid catalyst, the hydroxyl group can be protonated, forming a good leaving group (water). This facilitates nucleophilic substitution reactions where a wide range of nucleophiles can be introduced at the benzylic position.

Conversely, the hydroxyl group can also exhibit electrophilic character under certain conditions. After protonation, the carbon atom attached to the hydroxyl group becomes more electrophilic and susceptible to attack by nucleophiles. This duality is a cornerstone of the versatile reactivity of alcohols.

The hydroxyl group is a key functional moiety that enables a variety of chemical transformations, including oxidation, substitution, and esterification. In oxidation reactions, the secondary alcohol can be converted to the corresponding ketone, cyclohexyl(phenyl)methanone. For substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.

In both the solution and gas phases, the hydroxyl group of this compound actively participates in hydrogen bonding. In solution, particularly in protic solvents, the molecule can act as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs). These interactions influence its solubility and conformational preferences. The phenyl ring can also act as a weak hydrogen bond acceptor through its π-electron system, leading to complex solvation structures. researchgate.net Studies on related systems, like benzene-methanol solutions, have shown that while O-H···π interactions are present, the dominant interactions often involve the formation of chain and cyclic motifs of methanol (B129727) molecules around the aromatic ring. researchgate.net

In the gas phase, isolated molecules of this compound and its clusters can be studied to understand intrinsic hydrogen bonding properties without the influence of a solvent. Spectroscopic studies on similar molecules like benzyl (B1604629) alcohol and cyclohexylmethanol reveal that London dispersion forces, arising from the carbon cycles, can either cooperate with or compete against the alcoholic hydrogen bonds. acs.org The conformational flexibility of the molecule is a key factor in determining the nature and strength of these interactions. acs.org For instance, in some dimeric structures, cooperative OH···OH···π patterns may be sacrificed to optimize σ–π dispersion interactions. acs.org

Influence of Steric Hindrance from Cyclohexyl and Phenyl Groups on Reactivity

The presence of both a bulky cyclohexyl group and a sterically demanding phenyl group significantly impacts the reactivity of this compound. The cyclohexyl group, being a non-planar, alicyclic substituent, introduces considerable steric hindrance around the carbinol center (the carbon atom bonded to the hydroxyl group). The phenyl group, although planar, is also considered a large substituent. stackexchange.com

This steric bulk can influence the kinetics of reactions, often slowing down the rate of attack by other molecules. For example, in nucleophilic substitution reactions, the accessibility of the electrophilic carbon is reduced, potentially favoring S N 1-type mechanisms over S N 2, especially if a stable carbocation intermediate can be formed. The steric hindrance can also enhance selectivity in certain chemical transformations by favoring attack from a less hindered direction. The A-value, a measure of steric bulk, is approximately 2.2 kcal/mol for a cyclohexyl group and 3.0 kcal/mol for a phenyl group, indicating the phenyl group's greater steric demand in certain conformations.

Electronic Effects Modulating Reactivity (e.g., Resonance Stabilization)

Electronic effects, alongside steric factors, play a crucial role in modulating the reactivity of this compound. The phenyl group, through its π-electron system, can exert significant electronic influence. The key electronic effect at play is resonance stabilization.

If a positive charge develops on the carbinol carbon, for instance, during an S N 1 reaction or an acid-catalyzed dehydration, the adjacent phenyl ring can stabilize this charge through resonance. The positive charge can be delocalized over the aromatic ring, spreading it across several atoms and thereby stabilizing the carbocation intermediate. This resonance stabilization lowers the activation energy for reactions proceeding through such intermediates, making them more favorable.

The interplay of inductive and resonance effects from the phenyl group can alter the electron density around the molecule, influencing its reactivity. brilliant.org For example, the phenyl group is generally considered electron-withdrawing by induction but can be electron-donating by resonance, particularly when stabilizing an adjacent positive charge. This dual nature makes the electronic influence on reactivity complex and dependent on the specific reaction mechanism.

Comparative Reactivity Studies with Related Alcohols

To better understand the unique reactivity of this compound, it is useful to compare it with structurally related alcohols such as diphenylmethanol, cyclohexylmethanol, and 1-phenylcyclohexanol.

Diphenylmethanol : This alcohol has two phenyl groups attached to the carbinol carbon. The steric hindrance would be different from this compound due to the planar nature of the two phenyl rings compared to the bulky, three-dimensional cyclohexyl group. Electronically, the two phenyl groups in diphenylmethanol would offer greater resonance stabilization to a carbocation intermediate compared to the single phenyl group in this compound.

Cyclohexylmethanol : In this primary alcohol, the hydroxyl group is attached to a methylene (-CH2-) group, which is then attached to the cyclohexyl ring. The steric hindrance around the hydroxyl group is significantly less than in this compound. Furthermore, the absence of a phenyl group means there is no possibility of resonance stabilization of any carbocation that might form on the adjacent carbon. Reactions involving this alcohol are more likely to proceed via an S N 2 mechanism. byjus.com

1-Phenylcyclohexanol : This is a tertiary alcohol where both the phenyl group and the hydroxyl group are attached to the same carbon of the cyclohexyl ring. The steric hindrance is very high, and the hydroxyl group is attached to a tertiary carbon. This structure would strongly favor S N 1 reactions due to the formation of a stable tertiary carbocation that is also resonance-stabilized by the phenyl group.

Etherification of this compound, typically involving the reaction of its hydroxyl group with an alkyl halide or another alcohol under acidic or basic conditions, is a representative reaction where the factors discussed above are evident. The steric hindrance from the cyclohexyl and phenyl groups can affect the rate of etherification.

For comparison, studies on the acid-catalyzed esterification of related phenyl- and cyclohexyl-substituted aliphatic acids in methanol have provided insights into the kinetic aspects of such reactions, where steric bulk can influence the reaction rate. chemchart.comacs.org

Below is a table summarizing the expected relative reactivity in etherification for this compound and related alcohols.

CompoundExpected Reactivity in Etherification (S N 2 type)Key Influencing Factors
CyclohexylmethanolHighPrimary alcohol, low steric hindrance.
DiphenylmethanolModerateSecondary alcohol, increased steric hindrance from two phenyl groups.
This compound Low to Moderate Secondary alcohol, significant steric hindrance from both cyclohexyl and phenyl groups.
1-PhenylcyclohexanolVery LowTertiary alcohol, extreme steric hindrance.

Acidity and Basicity Comparisons

The hydroxyl group of this compound allows the compound to act as both a weak acid and a weak base (Brønsted-Lowry acid/base). The acidity and basicity are significantly influenced by the electronic and steric effects of the attached cyclohexyl and phenyl groups.

Acidity : As an alcohol, this compound is a very weak acid. The acidity is determined by the stability of the corresponding alkoxide ion (conjugate base) formed upon deprotonation. The cyclohexyl group is an alkyl group, which is generally considered electron-donating through an inductive effect. This effect destabilizes the negative charge on the oxygen of the alkoxide, making the alcohol less acidic than, for example, methanol. Conversely, the phenyl group is electron-withdrawing due to its sp² hybridized carbons and can stabilize the negative charge through resonance, although this effect is not as pronounced as in phenols where the hydroxyl group is directly attached to the ring. The combined electronic effects make its acidity comparable to other secondary alcohols. The bulky nature of both substituents also sterically hinders the approach of a base, potentially affecting its kinetic acidity.

Basicity : The lone pairs of electrons on the oxygen atom of the hydroxyl group allow this compound to act as a weak base, accepting a proton in the presence of a strong acid to form a protonated alcohol (oxonium ion). This is the initial step in acid-catalyzed reactions like esterification or dehydration. The basicity is influenced by the electron density on the oxygen atom. The electron-donating cyclohexyl group increases the electron density on the oxygen, enhancing its basicity compared to a primary alcohol with less substitution. The phenyl group's inductive electron-withdrawing effect slightly counteracts this, reducing the basicity.

Mechanistic Investigations of Specific Reactions

The reactivity of this compound is centered around its secondary alcohol functional group, which is subject to steric hindrance from the adjacent bulky cyclohexyl and phenyl rings. This structural feature influences the kinetics and mechanisms of its reactions.

Aquathermolysis involves the use of high-temperature steam to facilitate chemical transformations, particularly in the upgrading of heavy oil by breaking down complex molecules. nih.govacs.org While direct studies on this compound are limited, research on the analogous compound cyclohexyl phenyl sulfide (CPS) provides significant insight into the potential catalytic mechanisms under these conditions. nih.govnih.govkpfu.ru In these processes, the cleavage of the weakest bonds is prioritized; the C-S bond is notably weaker than C-C or C-H bonds, making it a target for catalytic cleavage. nih.gov

Theoretical studies using density functional theory (DFT) have investigated the aquathermolysis of CPS, revealing that a proton-catalyzed carbocation mechanism is a major pathway. nih.gov This involves the heterolytic cleavage of the C-S bond, which has a significantly lower energy barrier than hydrolysis. nih.govkpfu.ru The mechanism is further enhanced by the presence of transition-metal ions. nih.govkpfu.ru These ions can significantly reduce the kinetic barrier for heterolysis. nih.govkpfu.ru

The catalytic activity of various transition-metal ions for the cleavage of the C-S bond in CPS has been ranked as follows: Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺. nih.govkpfu.ru The copper(II) ion, in particular, was found to increase the calculated reaction rate constant by seven orders of magnitude compared to the hydrogen ion alone. nih.govkpfu.ru This suggests that transition metals, especially copper, can serve as highly effective catalysts in aquathermolysis reactions. nih.govkpfu.ru

Table 1: Relative Catalytic Activity of Transition-Metal Ions in the Aquathermolysis of Cyclohexyl Phenyl Sulfide (CPS)
Catalyst (Ion)Relative EffectivenessReference
H⁺Baseline nih.govkpfu.ru
Fe²⁺Good nih.govkpfu.ru
Co²⁺Very Good nih.govkpfu.ru
Ni²⁺Very Good nih.govkpfu.ru
Cu²⁺Excellent (Highest Activity) nih.govkpfu.ru

The conversion of a carboxylic acid and an alcohol to an ester in the presence of an acid catalyst is known as Fischer esterification. masterorganicchemistry.com This is a reversible equilibrium process. masterorganicchemistry.com The mechanism for this reaction involves a series of protonation and deprotonation steps, summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

The kinetics of Fischer esterification are highly sensitive to steric hindrance. For this compound, a secondary alcohol with two bulky substituents, the rate of esterification is expected to be significantly slower than for primary alcohols. ucr.ac.cr The steric bulk of the cyclohexyl and phenyl groups impedes the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.

Studies on related compounds illustrate this effect. For instance, the activation energy for the Fischer esterification of carboxylic acids with methanol (a primary alcohol) is approximately 42 kJ/mol, whereas for other more hindered alcohols, it is around 53 kJ/mol. ucr.ac.cr Furthermore, the acid-catalyzed 1-propanolysis of α-naphtyl acetate is 16 times faster than the 2-propanolysis, directly highlighting the kinetic penalty of reacting at a secondary carbon center. ucr.ac.cr To drive the equilibrium towards the product ester when using a sterically hindered alcohol like this compound, a large excess of the carboxylic acid or the removal of water as it is formed would be necessary. masterorganicchemistry.com

Supercritical water (SCW) provides a unique reaction medium with low polarity and high solubility for organic compounds. oup.com The reactivity of secondary alcohols in SCW has been investigated using benzhydrol, a compound structurally similar to this compound, as a model. oup.comresearchgate.net

In the absence of any added oxidizing agent or catalyst, benzhydrol reacts in SCW at high temperatures (above 420°C) to yield an oxidation product, benzophenone, and a reduction product, diphenylmethane. oup.com Water plays a crucial role in the product distribution. oup.com In the presence of water, the yield of the oxidation product is significantly higher than the reduction product. oup.com In contrast, under solvent-free conditions, the reaction proceeds via disproportionation between two alcohol molecules, yielding nearly a 1:1 ratio of the oxidation and reduction products. oup.com

The reaction of benzhydrol in SCW is sensitive to temperature, reaction time, and water density. oup.com The highest yield of benzophenone (63%) was achieved at 460°C for 180 minutes with a water density of 0.35 g/mL. oup.com The ratio of oxidation to reduction product increases with both higher temperature and greater water density. oup.com These findings suggest that this compound would likely undergo similar oxidation and reduction reactions in a supercritical water environment to form cyclohexyl(phenyl)methanone and cyclohexyl(phenyl)methane, respectively.

Table 2: Reaction of Benzhydrol in Supercritical Water (SCW)
Temperature (°C)Time (min)Water Density (g/mL)Benzhydrol Conversion (%)Benzophenone Yield (%)Diphenylmethane Yield (%)Reference
4201200.3532122 oup.com
4401200.3555284 oup.com
4601200.3589518 oup.com
4601800.35976311 oup.com
4601800 (Solvent-free)993432 oup.com

Applications and Advanced Research Directions of Cyclohexyl Phenyl Methanol in Specialized Fields

Role as an Intermediate in Fine Chemical Synthesis

Cyclohexyl(phenyl)methanol serves as a crucial intermediate in the synthesis of a wide array of fine chemicals. Its unique structural combination of a cyclohexyl ring and a phenyl group, attached to a secondary alcohol, provides a versatile platform for the development of complex molecules. The hydroxyl group can be readily transformed into other functional groups, such as ketones through oxidation, or replaced by halides. This reactivity allows for its use in the creation of diverse molecular architectures.

The distinct steric and electronic properties of this compound make it a valuable building block in the synthesis of pharmaceutical compounds. Its structure is incorporated into various therapeutic agents, leveraging the lipophilic nature of the cyclohexyl and phenyl groups to potentially enhance biological activity and membrane permeability. For instance, it is a known precursor in the synthesis of certain biphenyl (B1667301) derivatives that have shown affinity for benzodiazepine (B76468) receptors. biosynth.comThe development of chiral synthesis methods for producing enantiomerically pure forms of this compound and its derivatives is of particular interest, as the stereochemistry of a drug molecule is often critical to its pharmacological activity.

In the field of agrochemicals, this compound and its derivatives are utilized in the development of new pesticides and herbicides. The structural features of the molecule can be modified to design compounds with specific biological targets in pests and weeds. The synthesis of novel agrochemicals often involves the transformation of the hydroxyl group of this compound to introduce different functionalities that can enhance the efficacy and selectivity of the final product. Research in this area focuses on creating more potent and environmentally benign agrochemicals.

The synthesis of fragrances and flavors often relies on the use of specific molecular building blocks to achieve desired scent and taste profiles. wordpress.comThis compound can be used as a precursor in the manufacturing of certain specialty chemicals that contribute to unique aromas. The combination of its alicyclic and aromatic moieties can be chemically modified to produce esters and other derivatives with pleasant and complex odors, making it a useful component in the fragrance and flavor industry.

Biological Activity and Mechanisms of Action

Recent research has begun to explore the inherent biological activities of this compound and its derivatives, particularly in the realm of antimicrobial and antifungal applications.

Studies have indicated that certain derivatives of this compound exhibit notable antimicrobial and antifungal properties. The lipophilic nature of the molecule is thought to facilitate its interaction with and disruption of microbial cell membranes, leading to cell death. The specific mechanism of action can vary depending on the microbial species and the specific chemical structure of the derivative.

The antimicrobial and antifungal efficacy of compounds related to this compound has been investigated against a range of common pathogens. While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential activity.

Antibacterial Activity:

Escherichia coli (E. coli) : As a gram-negative bacterium, E. coli possesses an outer membrane that can be a barrier to many antimicrobial agents. However, some synthetic methylotrophs of E. coli have shown tolerance to methanol (B129727), suggesting complex interactions. nih.govnih.govMethanol extracts of some plants have demonstrated antibacterial activity against E. coli. scielo.org.mx

Staphylococcus aureus (S. aureus) : This gram-positive bacterium is a common cause of infections. Phenyl derivatives have been investigated for their ability to inhibit virulence factors in S. aureus. nih.govStudies have shown that methanol can have a bactericidal effect on Staphylococcus species, with higher concentrations being more effective. medcraveonline.com

Antifungal Activity:

Candida albicans (C. albicans) : This opportunistic yeast is a frequent cause of fungal infections in humans. Some isothiosemicarbazone derivatives with cyclic structures have shown broad-spectrum fungicidal activity against C. albicans, including fluconazole-resistant strains. researchgate.net

Aspergillus niger (A. niger) : This common mold can cause infections, particularly in immunocompromised individuals. The antifungal potential of various chemical compounds is often tested against this organism to determine their spectrum of activity.

Table 1: Investigated Antimicrobial and Antifungal Activity of Related Compounds

PathogenCompound Type/ExtractObserved Effect
Escherichia coliMethanol Extracts of PlantsAntibacterial activity demonstrated. scielo.org.mx
Staphylococcus aureusPhenyl DerivativesInhibition of virulence factors. nih.gov
Staphylococcus aureusMethanolBactericidal effect at high concentrations. medcraveonline.com
Candida albicansIsothiosemicarbazone DerivativesFungicidal activity, including against resistant strains. researchgate.net
Aspergillus nigerVarious Chemical CompoundsUsed as a test organism for antifungal activity.

Antimicrobial and Antifungal Properties of this compound

Proposed Molecular Target Interactions

This compound, a biphenyl derivative, has been identified as a compound that interacts with the benzodiazepine receptor. biosynth.com The specific nature of this interaction is attributed to its molecular structure. The presence of two phenyl groups within the this compound molecule is thought to be a key factor in its ability to engage with this receptor site. biosynth.com This structural characteristic suggests a potential for specific binding and functional activity at the molecular level, forming the basis for its neuropharmacological investigations.

Neuropharmacological Investigations

The interaction between this compound and benzodiazepine receptors has been quantitatively assessed through in vitro and kinetic assays. biosynth.com Research has demonstrated its capacity to bind to these receptors. Specifically, its binding affinity was determined using a competitive binding assay, a standard method to characterize ligand-receptor interactions. In this assay, the radiolabeled compound 3H-flumazenil, a known benzodiazepine receptor ligand, was used as a competitor to evaluate the binding potency of this compound. biosynth.com

Table 1: Assay for Benzodiazepine Receptor Binding

ParameterDetails
Compound This compound (CHPM)
Receptor Benzodiazepine Receptor
Assay Type Competitive Binding Assay
Radioligand 3H-flumazenil
Methodology Kinetic and in vitro assays

Beyond simple binding, the molecular structure of this compound suggests a specific functional role at the benzodiazepine receptor. The compound's two phenyl groups are believed to contribute to its potential to act as an antagonist. biosynth.com An antagonist is a type of ligand that binds to a receptor but does not elicit a biological response, thereby blocking or dampening the effects of an agonist. The antagonistic potential of this compound at benzodiazepine receptors is a significant area of its neuropharmacological investigation.

Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

This compound is a key product in specific enzyme-catalyzed reactions, particularly in the asymmetric reduction of its precursor, cyclohexyl(phenyl)methanone. This transformation is of significant interest in organic synthesis for producing optically active alcohols, which are valuable intermediates for pharmaceuticals. researchgate.net Biocatalysts, such as microorganisms, are employed to achieve high enantioselectivity in this reaction.

For instance, the microorganism Lactobacillus paracasei BD101 has been successfully used as a biocatalyst for the bioreduction of cyclohexyl(phenyl)methanone to produce (S)-cyclohexyl(phenyl)methanol with high enantiomeric excess. mdpi.com Similarly, Leuconostoc pseudomesenteroides N13 has been reported as an effective biocatalyst for the same reduction, yielding the (S)-enantiomer. researchgate.net Optimization of reaction conditions, such as pH and agitation, is crucial for maximizing both the conversion rate and the enantiomeric purity of the product. mdpi.com Studies have shown that a pH of 6.0 and agitation rates not exceeding 150 rpm can lead to high enantiomeric purity (99% e.e.). mdpi.com

Table 2: Enzyme-Catalyzed Synthesis of (S)-Cyclohexyl(phenyl)methanol

BiocatalystSubstrateProductYieldEnantiomeric Excess (e.e.)
Lactobacillus paracasei BD101Cyclohexyl(phenyl)methanone(S)-Cyclohexyl(phenyl)methanol92%>99%
Leuconostoc pseudomesenteroides N13Cyclohexyl(phenyl)methanone(S)-Cyclohexyl(phenyl)methanol--

Materials Science Applications

In the field of materials science, this compound has been investigated for its utility in producing therapeutic particle products through processes involving supercritical fluids. biosynth.com This compound can react with atmospheric oxygen, water, and heat within a supercritical environment to form these particles. biosynth.com Supercritical fluid technology is an attractive method for drug formulation as it allows for the manufacturing of innovative therapeutic particles. supercriticalfluid.net The process conditions are critical for achieving high product yields. Optimal reaction conditions for this transformation have been identified as a temperature range of 50 to 70 degrees Celsius and a pressure of 10 bar, which can result in a product yield of 89%. biosynth.com

Table 3: Supercritical Environment Reaction for Therapeutic Particle Production

ParameterValue
Reactant This compound
Environment Supercritical
Co-reactants Atmospheric oxygen, water, heat
Optimal Temperature 50 - 70 °C
Optimal Pressure 10 bar
Product Yield 89%

Future Research Avenues and Emerging Applications

The foundational structure of this compound presents a fertile ground for further investigation, with potential applications extending into various specialized fields. Future research is anticipated to focus on two primary trajectories: the rational design of novel derivatives with specific biological activities and a systematic exploration of how substitutions on the core structure influence its physicochemical and pharmacological properties.

Development of Novel Derivatives with Enhanced Biological Activity

The development of novel derivatives from a parent compound is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. For this compound, future research in this area will likely involve targeted modifications to elicit or amplify specific biological responses. The existing literature on related compounds provides a roadmap for these explorations.

One promising direction is the synthesis of derivatives that can act as receptor antagonists. For instance, research on substituted 2-cyclohexyl-4-phenyl-1H-imidazoles has yielded potent and selective neuropeptide Y Y5-receptor antagonists, which are of interest in the treatment of obesity. nih.gov By incorporating functionalities similar to those found in these imidazoles, novel derivatives of this compound could be designed to target G-protein coupled receptors, a large family of proteins involved in a vast array of physiological processes.

Another avenue of interest lies in the development of compounds that can modulate cellular processes. Pharmacophore-based design has led to the creation of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators, which have shown potential in improving neuronal activity. nih.gov This suggests that derivatives of this compound, incorporating carboxamide or other specific functional groups, could be investigated for their ability to influence mitochondrial dynamics and their potential therapeutic applications in neurodegenerative diseases.

The synthesis of halogenated derivatives also presents a viable strategy. Halogenation can significantly alter the electronic and steric properties of a molecule, potentially leading to enhanced biological activity. For example, the introduction of a bromine atom can increase electrophilicity, which may be advantageous in certain synthetic pathways or for targeted covalent inhibition of enzymes.

Future research will likely employ a combination of synthetic chemistry and high-throughput screening to evaluate the biological activities of these novel derivatives. The following table outlines potential classes of derivatives and their hypothetical biological targets based on research into analogous structures.

Derivative Class Potential Modification Hypothetical Biological Target/Application
Imidazole-basedIncorporation of an imidazole (B134444) moietyNeuropeptide Y5 Receptor Antagonism
Carboxamide AnaloguesAddition of a carboxamide groupMitofusin Activation, Neuroprotection
Halogenated CompoundsIntroduction of fluorine, chlorine, or bromineEnhanced Enzyme Inhibition, Altered Pharmacokinetics

Exploration of Substituted this compound Analogues

The systematic exploration of substituted analogues of this compound, where functional groups are added to either the cyclohexyl or phenyl ring, is a critical area for future research. Such studies are essential for developing a comprehensive understanding of the structure-activity relationship (SAR) of this chemical scaffold.

Substitutions on the phenyl ring can significantly impact the electronic properties of the molecule. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can alter the molecule's interaction with biological targets. Research on meta-substituted 1-(1-phenylcyclohexyl)-1,2,3,6-tetrahydropyridines has demonstrated that such substitutions can influence phencyclidine binding site affinities and neuroprotective efficacy. nih.gov A systematic study of similar substitutions on this compound could reveal analogues with fine-tuned pharmacological profiles.

Comparative studies between aromatic phenyl and aliphatic cyclohexyl-terminated side chains in other molecular contexts have highlighted the crucial role of these substituents in determining solid-state properties and intermolecular interactions. rsc.org By applying this understanding to this compound, researchers can strategically modify the cyclohexyl ring to influence properties such as solubility, crystal packing, and bioavailability. For example, the addition of hydrophilic functionalities to the cyclohexyl ring has been shown to improve pharmacokinetic properties in other series of compounds. nih.gov

The table below summarizes potential substitution patterns and their expected influence on the properties of this compound analogues.

Substitution Position Type of Substituent Potential Impact
Phenyl RingElectron-donating (e.g., -OCH3)Altered binding affinity and metabolic stability
Phenyl RingElectron-withdrawing (e.g., -CF3)Modified electronic properties and receptor interactions
Cyclohexyl RingHydrophilic (e.g., -OH, -NH2)Improved aqueous solubility and pharmacokinetics
Cyclohexyl RingBulky alkyl groupsEnhanced steric hindrance, potentially leading to increased selectivity

Q & A

Q. What are the primary synthetic routes for Cyclohexyl(phenyl)methanol, and how are purity and yield optimized?

this compound is commonly synthesized via Grignard reactions, where cyclohexyl(phenyl)methanone reacts with organometallic reagents (e.g., Grignard or organozinc reagents). For example, a method using 1,1,3-tribromo-2,2-dimethylcyclopropane and cyclohexyl(phenyl)methanone achieved an 81% yield after purification via gradient elution chromatography (1–10% Et₂O/pentane) . Optimization involves adjusting reaction stoichiometry, temperature, and purification techniques (e.g., column chromatography or recrystallization). Purity is validated using TLC (Rf = 0.52 in 5% Et₂O/pentane) and spectroscopic methods .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively.
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Confirms the presence of hydroxyl (-OH) and aromatic C-H stretches.
  • Chromatography : HPLC or GC-MS ensures purity (>95%) and detects impurities .

Q. What are the key physicochemical properties influencing its reactivity in organic reactions?

The hydroxyl group enables nucleophilic substitution, esterification, and oxidation reactions. Steric hindrance from the cyclohexyl and phenyl groups slows reactions at the hydroxyl site, while electronic effects (e.g., resonance stabilization of intermediates) modulate reactivity. Comparative studies show phenyl anions are stabilized by resonance, whereas cyclohexyl cations benefit from sp³ hybridization .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy, bromo) alter biological activity or synthetic pathways?

Substituents like methoxy (-OCH₃) or bromo (-Br) influence electronic and steric properties. Methoxy groups enhance binding affinity to neurological targets via resonance donation, while bromo groups increase electrophilicity, favoring nucleophilic aromatic substitution. For example, 4-(4-methoxyphenyl)cyclohexylmethanol exhibits enhanced enzyme modulation compared to non-substituted analogs . Controlled experiments with varying substituents (e.g., halogen vs. alkyl) are critical for structure-activity relationship (SAR) studies .

Q. What computational methods are used to predict the stability of intermediates in this compound reactions?

Density functional theory (DFT) and vibrational mode analysis model reaction pathways and transition states. For example, cavity-coupled IR spectroscopy and quantum master equations predict reaction rates and intermediate stabilization in similar alcohols . These methods help rationalize experimental outcomes, such as the lower stability of phenyl cations compared to cyclohexyl cations due to resonance limitations .

Q. How can conflicting data on substituent effects be resolved in mechanistic studies?

Discrepancies arise from differing experimental conditions (e.g., solvent polarity, temperature) or competing reaction pathways. Resolution strategies include:

  • Isotopic labeling : Traces reaction pathways (e.g., ¹⁸O in hydroxyl groups).
  • Kinetic isotope effects (KIE) : Identifies rate-determining steps.
  • Controlled comparative synthesis : Varies substituents systematically while holding other variables constant .

Q. What strategies improve enantioselective synthesis of this compound derivatives?

Chiral catalysts (e.g., BINOL-based ligands) or enzymatic resolution achieve enantioselectivity. For example, (R)-(Oxan-4-yl)(phenyl)methanol synthesis uses asymmetric catalysis to isolate specific stereoisomers, verified via chiral HPLC or optical rotation measurements .

Methodological Resources

  • Synthetic Protocols : Grignard reactions, chromatography .
  • Analytical Tools : NMR, IR, GC-MS .
  • Computational Models : DFT, vibrational analysis .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.